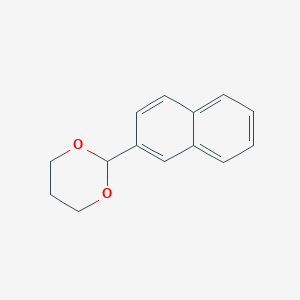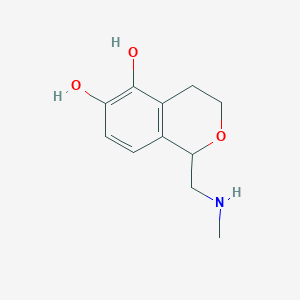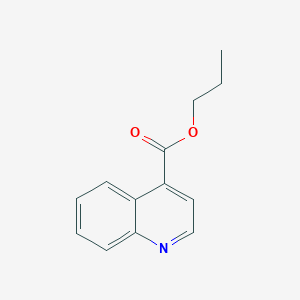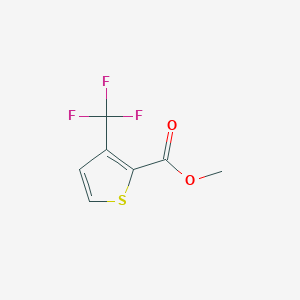![molecular formula C13H9NO2 B11891606 3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)
3H-Cyclopenta[c]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Cyclopenta[c]quinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused cyclopentane ring and a quinoline core, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Cyclopenta[c]quinoline-4-carboxylic acid can be achieved through several methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatins with ketones under acidic conditions . This method provides a straightforward and efficient route to obtain quinoline-4-carboxylic acid derivatives. Another method involves the Doebner hydrogen-transfer reaction, which is a three-component synthesis using anilines, aldehydes, and β-ketoesters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as zinc triflate (Zn(OTf)2), and microwave irradiation has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3H-Cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
3H-Cyclopenta[c]quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3H-Cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, topoisomerase, and tubulin polymerization . These interactions disrupt cellular processes, leading to the inhibition of cell growth and proliferation. Additionally, the compound exhibits antioxidant properties by terminating radical chain reactions, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Shares a similar quinoline core but lacks the fused cyclopentane ring.
Tetrahydroquinoline derivatives: Reduced forms of quinoline with similar biological activities.
Phenanthroline derivatives: Structurally related compounds with potential biological activities
Uniqueness
3H-Cyclopenta[c]quinoline-4-carboxylic acid is unique due to its fused cyclopentane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7H,6H2,(H,15,16) |
InChI Key |
GTIJKKCQLJJUOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C(=NC3=CC=CC=C23)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)


![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)

